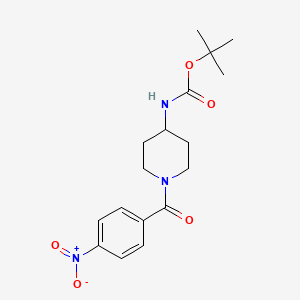
tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C17H23N3O5 and a molecular weight of 349.38 g/mol . .
準備方法
The synthesis of tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate typically involves the following steps:
Formation of the piperidine ring: This can be achieved through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the nitrobenzoyl group: This step involves the acylation of the piperidine ring with 4-nitrobenzoyl chloride under basic conditions.
Formation of the carbamate group: This is typically done by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
化学反応の分析
tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, metal hydrides, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
作用機序
The mechanism of action of tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperidine ring and carbamate group can also contribute to the compound’s overall activity by affecting its binding affinity and specificity.
類似化合物との比較
tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl piperidin-4-ylcarbamate: Lacks the nitrobenzoyl group and has different chemical properties and reactivity.
4-Nitrobenzoyl piperidine: Lacks the carbamate group and has different biological activity and applications.
tert-Butyl 1-(4-aminobenzoyl)piperidin-4-ylcarbamate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate (CAS: 1286275-14-6) is a chemical compound characterized by its unique structure, which includes a piperidine ring, a tert-butyl group, and a nitrobenzoyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications.
Anti-inflammatory Properties
Preliminary research indicates that this compound may exhibit anti-inflammatory activity. The nitrobenzoyl moiety is known to enhance the bioactivity of compounds by potentially inhibiting pro-inflammatory cytokines and mediators. Studies exploring its interactions with specific enzymes or receptors involved in inflammatory responses are ongoing.
Antimicrobial Activity
There is evidence suggesting that this compound might possess antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, including drug-resistant strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Case Studies
- Anti-inflammatory Study : In vitro assays have been conducted to evaluate the compound's ability to inhibit IL-1β release in macrophage-like cells stimulated by lipopolysaccharides (LPS). Results indicated a significant reduction in IL-1β levels, suggesting potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Evaluation : A comparative study was performed using this compound against various Gram-positive bacteria. The compound exhibited bactericidal activity at low concentrations, comparable to established antibiotics like vancomycin and linezolid .
Data Table: Biological Activity Comparison
特性
IUPAC Name |
tert-butyl N-[1-(4-nitrobenzoyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)18-13-8-10-19(11-9-13)15(21)12-4-6-14(7-5-12)20(23)24/h4-7,13H,8-11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHKFHNGKOJGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













